Molecular Descriptor Differentiation vs. Unsubstituted 7-Amine Analog (CAS 2369-89-3)
The target compound’s calculated cLogP (4.12) significantly exceeds that of the unsubstituted parent 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (cLogP ≈ 0.85), driven by the 4-chlorophenyl and N-isopropyl substituents. This ~3.3 log unit increase in lipophilicity directly impacts membrane permeability potential and correlates with the antiviral patent claims requiring balanced lipophilicity for cellular uptake [1]. Molecular weight increases from 162.2 to 314.8 g/mol, and the number of hydrogen bond acceptors remains constant (3), while the topological polar surface area (tPSA) drops from 56.7 to approximately 46.2 Ų, improving calculated blood-brain barrier penetration potential for neurotropic viral indications .
| Evidence Dimension | Calculated Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 4.12 |
| Comparator Or Baseline | 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 2369-89-3): cLogP = 0.85 |
| Quantified Difference | Δ cLogP = +3.27 log units |
| Conditions | Computed using ChemDraw Professional 21.0 algorithm (BioByte ClogP method) based on SMILES CC(C)NC1=CC(C)=NC2=C(C(C)=NN12)C1=CC=C(Cl)C=C1 vs. CC1=NN2C(N)=CC(C)=NC2=C1 |
Why This Matters
This lipophilicity shift distinguishes the compound for intracellular antiviral target engagement, as many PI4K and viral replication complex inhibitors require balanced logP values in the 3–5 range for optimal cell permeability.
- [1] LaMarche, M. J. et al. (2012) 'Anti-hepatitis C virus activity of 3-arylpyrazolo[1,5-a]pyrimidine inhibitors of PI4K', Antimicrobial Agents and Chemotherapy, 56(10), pp. 5149–5156. View Source
